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Compound of Interest

Compound Name: UnyLinker 12

Cat. No.: B15595951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup

and execution of automated solid-phase oligonucleotide synthesis using the UnyLinker™ 12

universal support.

Introduction
UnyLinker™ 12 is a novel universal linker molecule designed for the efficient and scalable

synthesis of oligonucleotides.[1][2][3][4][5][6] Its rigid, chemically stable structure, featuring a

4,4'-dimethoxytrityl (DMT) and a succinyl group in a locked syn orientation, facilitates high-

quality oligonucleotide synthesis.[2][4][7] A key advantage of UnyLinker™ 12 is its compatibility

with standard aqueous ammonia deprotection conditions, leading to fast and clean cleavage of

the synthesized oligonucleotide from the solid support.[2][4][7] This universal support

eliminates the need for multiple, base-specific loaded supports, thereby streamlining the

workflow of automated DNA/RNA synthesis.[3]

Key Features and Advantages
Universality: A single solid support can be used for the synthesis of any oligonucleotide

sequence, simplifying inventory and automated synthesizer setup.[3]

High Purity: The use of UnyLinker™ 12 has been shown to reduce the formation of certain

process-related impurities, such as (n-1)-mers resulting from branching at unprotected amino
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groups.[1] The cleavage conditions are designed to minimize base modifications.[2][4]

Efficiency: The linker allows for efficient synthesis with high coupling yields.

Scalability: UnyLinker™ 12 has been successfully employed in large-scale syntheses,

demonstrating its suitability for producing kilograms of therapeutic oligonucleotides.[2][3][4]

Compatibility: It is compatible with a wide range of modified chemistries, including 2'-deoxy,

2'-O-methyl, 2'-O-methoxyethyl, Locked Nucleic Acids (LNA), and 2'-α-fluoro nucleic acids

(FANA).[2][4][7]

Experimental Setup for Automated Synthesis
This section outlines the general setup for automated oligonucleotide synthesis using

UnyLinker™ 12 on a compatible automated DNA/RNA synthesizer (e.g., GE Healthcare's

OligoProcess or similar).

3.1. Materials and Reagents

UnyLinker™ 12 loaded solid support (e.g., Controlled Pore Glass - CPG)

Anhydrous Acetonitrile (ACN)

Phosphoramidites (A, C, G, T/U, and any modified bases) dissolved in anhydrous ACN

Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in ACN)

Capping Reagents:

Cap A: Acetic Anhydride/Pyridine/THF

Cap B: N-Methylimidazole/THF

Oxidizing solution (Iodine in THF/Water/Pyridine)

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

Cleavage and Deprotection solution (e.g., concentrated Ammonium Hydroxide (28-30%), or

a mixture of Ammonium Hydroxide and Methylamine (AMA))
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3.2. Automated Synthesizer Preparation

Priming: Prime all reagent lines of the automated synthesizer to ensure they are free of air

bubbles and filled with fresh reagents.

Column Installation: Securely pack a synthesis column with the appropriate amount of

UnyLinker™ 12 solid support corresponding to the desired synthesis scale. Install the

column on the synthesizer.

Sequence Programming: Input the desired oligonucleotide sequence into the synthesizer's

control software.

Protocol Selection: Select the appropriate synthesis protocol. The following table provides a

typical cycle for one nucleotide addition. Note that the specific times and volumes may need

to be optimized based on the synthesizer model and synthesis scale.

Table 1: Typical Automated Synthesis Cycle Parameters
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Step Reagent/Solvent Typical Duration Purpose

1. Deblocking 3% TCA in DCM 60-120 seconds
Removal of the 5'-

DMT protecting group.

2. Wash Anhydrous ACN 30-60 seconds

Removal of the

deblocking solution

and residual acid.

3. Coupling
Phosphoramidite +

Activator
120-300 seconds

Addition of the next

nucleotide to the

growing chain.

4. Wash Anhydrous ACN 30-60 seconds

Removal of excess

phosphoramidite and

activator.

5. Capping Cap A + Cap B 30-60 seconds

Acetylation of

unreacted 5'-hydroxyl

groups to prevent the

formation of failure

sequences.

6. Wash Anhydrous ACN 30-60 seconds
Removal of capping

reagents.

7. Oxidation Iodine solution 30-60 seconds

Oxidation of the

phosphite triester to

the more stable

phosphate triester.

8. Wash Anhydrous ACN 30-60 seconds
Removal of the

oxidizing solution.

Experimental Protocols
4.1. Protocol for Automated Oligonucleotide Synthesis

Prepare all reagents and the automated synthesizer as described in Section 3.
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Initiate the synthesis run. The synthesizer will automatically repeat the synthesis cycle (Table

1) for each nucleotide in the programmed sequence.

Upon completion of the synthesis, the synthesizer will perform a final detritylation if "DMT-off"

is selected, or leave the final DMT group on for purification purposes ("DMT-on").

The column containing the synthesized oligonucleotide on the solid support is then removed

from the synthesizer for cleavage and deprotection.

4.2. Protocol for Cleavage and Deprotection

The cleavage of the oligonucleotide from the UnyLinker™ 12 support and the removal of the

protecting groups can be achieved under various conditions. The choice of method depends on

the desired speed and the sensitivity of the oligonucleotide to basic conditions.

Method A: Standard Cleavage with Ammonium Hydroxide

This is a widely used and reliable method.

Place the synthesis column in a collection vial.

Pass concentrated ammonium hydroxide (28-30%) through the column.

Seal the vial and heat at 55 °C for 8-17 hours.[8] For some applications, extended cleavage

times of up to 18 hours at 55°C may be employed.[9]

Cool the vial to room temperature.

Remove the ammonium hydroxide by evaporation (e.g., using a SpeedVac).

Method B: Rapid Cleavage with Ammonium Hydroxide/Methylamine (AMA)

This method significantly reduces the deprotection time.[8]

Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous

methylamine.

Pass the AMA solution through the synthesis column into a collection vial.
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Seal the vial and heat at 65 °C for 10-15 minutes.

Cool the vial to room temperature.

Evaporate the AMA solution.

Method C: Gas-Phase Cleavage

For high-throughput applications, gas-phase cleavage using ammonia can be employed.[8]

Place the synthesis columns in a sealed reaction vessel.

Introduce ammonia gas into the vessel.

Heat the vessel to 80-90 °C for 60-120 minutes at a pressure of 10-40 psi.[8] Optimal

conditions have been reported as 10 psi for 120 minutes at 80°C or 60 minutes at 90°C.[8]

After the reaction, vent the ammonia gas and retrieve the columns.

4.3. Post-Cleavage Work-up and Purification

Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE

buffer).

Quantify the crude oligonucleotide yield by measuring the absorbance at 260 nm.

Analyze the purity of the crude product by methods such as High-Performance Liquid

Chromatography (HPLC) or Capillary Electrophoresis (CE).

If required, purify the oligonucleotide using methods like Polyacrylamide Gel Electrophoresis

(PAGE), Reverse-Phase HPLC (RP-HPLC), or Ion-Exchange HPLC (IEX-HPLC).

Data Presentation
The following tables summarize representative quantitative data for oligonucleotide synthesis

using UnyLinker™ 12.

Table 2: Synthesis Yield as a Function of Oligonucleotide Length
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Oligonucleotide Length
(bases)

Average Stepwise
Coupling Efficiency (%)

Theoretical Crude Yield
(%)

20 99.0 82.0

40 99.0 66.9

60 99.0 54.7

80 99.0 44.8

100 99.0 36.6

Note: Theoretical crude yield is calculated as (Average Stepwise Coupling Efficiency)^(Number

of couplings). Actual isolated yields will be lower after purification.

Table 3: Purity of a 20-mer Oligonucleotide Synthesized with UnyLinker™ 12

Analysis Method Purity (%) Major Impurities

Anion-Exchange HPLC > 90 n-1 shortmers

Capillary Electrophoresis > 90 n-1 shortmers

Note: Purity levels can vary depending on the sequence, synthesis conditions, and purification

method.

Mandatory Visualizations
Diagram 1: Automated Oligonucleotide Synthesis Workflow
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Caption: Automated oligonucleotide synthesis workflow using UnyLinker™ 12.
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Diagram 2: UnyLinker™ 12 Cleavage Mechanism
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Caption: Cleavage of the oligonucleotide from the UnyLinker™ 12 support.

Troubleshooting
Table 4: Common Issues and Solutions in Automated Synthesis with UnyLinker™ 12
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Issue Potential Cause Recommended Solution

Low Coupling Efficiency

- Moisture in reagents or lines-

Degraded phosphoramidites or

activator- Inefficient delivery of

reagents

- Use fresh, anhydrous

reagents and solvents.- Purge

synthesizer lines thoroughly.-

Check and replace old

reagents.- Calibrate reagent

delivery volumes.

Incomplete Cleavage

- Insufficient cleavage time or

temperature- Degraded

cleavage reagent

- Increase cleavage time or

temperature within

recommended ranges.- Use

fresh cleavage solution (e.g.,

concentrated ammonium

hydroxide).

Presence of Failure

Sequences (n-1)

- Incomplete capping- Low

coupling efficiency

- Ensure fresh capping

reagents are used.- Optimize

coupling time and reagent

concentrations.

Base Modifications
- Harsh deprotection

conditions

- Use milder deprotection

conditions (e.g., lower

temperature or shorter time).-

For sensitive bases, consider

alternative protecting groups.

Conclusion
UnyLinker™ 12 provides a robust and efficient solution for the automated synthesis of

oligonucleotides. Its universal nature simplifies the synthesis workflow, while its chemical

properties ensure the production of high-purity oligonucleotides. The protocols outlined in this

document provide a comprehensive guide for researchers to successfully implement

UnyLinker™ 12 in their automated synthesis platforms. For optimal results, it is recommended

to carefully optimize the synthesis and cleavage parameters for the specific synthesizer and

oligonucleotide sequences being used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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